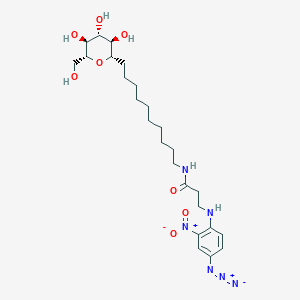
10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside, also known as ANPG, is a chemical compound that has been widely used in scientific research. ANPG is a derivative of glucose that has been modified with a nitrophenyl azide group, making it a useful tool for studying protein-protein interactions in biological systems.
Aplicaciones Científicas De Investigación
10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside has been widely used in scientific research as a tool for studying protein-protein interactions. 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside can be used to label proteins with a fluorescent tag, allowing researchers to visualize the interactions between proteins. 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside has been used to study the interactions between proteins involved in the immune response, signal transduction, and DNA repair.
Mecanismo De Acción
10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside works by reacting with cysteine residues on proteins, forming covalent bonds. The nitrophenyl azide group on 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside can be activated with UV light, causing it to react with nearby cysteine residues. This reaction forms a covalent bond between 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside and the protein, allowing researchers to study protein-protein interactions.
Efectos Bioquímicos Y Fisiológicos
10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside has no known biochemical or physiological effects on cells or organisms. 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside is a non-toxic compound that can be used in a variety of lab experiments without harming cells or organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside has several advantages for lab experiments. It is a non-toxic compound that can be used in a variety of cell types and organisms. 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside is also a highly specific tool for studying protein-protein interactions, allowing researchers to focus on specific interactions without interference from other proteins. However, 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside has limitations in its use. 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside is a relatively expensive compound, and its synthesis can be challenging. 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside also requires UV light for activation, which can be a limitation in some experiments.
Direcciones Futuras
There are several future directions for 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside research. One direction is the development of new 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside derivatives with improved properties. For example, 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside derivatives that can be activated with visible light instead of UV light would be useful for studying protein-protein interactions in live cells and organisms. Another direction is the use of 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside in drug discovery. 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside can be used to identify small molecules that disrupt protein-protein interactions, which could lead to the development of new drugs for various diseases. Overall, 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside is a valuable tool for studying protein-protein interactions and has many potential applications in scientific research.
Métodos De Síntesis
The synthesis of 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside involves the reaction of 1-decylglucose with N-(4-azido-2-nitrophenyl)-beta-alanine in the presence of a catalyst. The reaction produces 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside, which can be purified using various chromatography techniques. The purity of 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside is essential for its scientific research applications.
Propiedades
Número CAS |
115756-34-8 |
|---|---|
Nombre del producto |
10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside |
Fórmula molecular |
C25H40N6O8 |
Peso molecular |
552.6 g/mol |
Nombre IUPAC |
3-(4-azido-2-nitroanilino)-N-[10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]decyl]propanamide |
InChI |
InChI=1S/C25H40N6O8/c26-30-29-17-10-11-18(19(15-17)31(37)38)27-14-12-22(33)28-13-8-6-4-2-1-3-5-7-9-20-23(34)25(36)24(35)21(16-32)39-20/h10-11,15,20-21,23-25,27,32,34-36H,1-9,12-14,16H2,(H,28,33)/t20-,21+,23-,24+,25+/m0/s1 |
Clave InChI |
IJYMOAUTAVFXQH-XFFRTBGTSA-N |
SMILES isomérico |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCC(=O)NCCCCCCCCCC[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCC(=O)NCCCCCCCCCCC2C(C(C(C(O2)CO)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCC(=O)NCCCCCCCCCCC2C(C(C(C(O2)CO)O)O)O |
Otros números CAS |
115756-34-8 |
Sinónimos |
10-N-(N-(4-azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside NapADG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



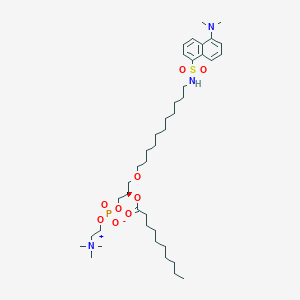
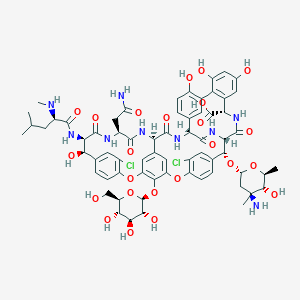
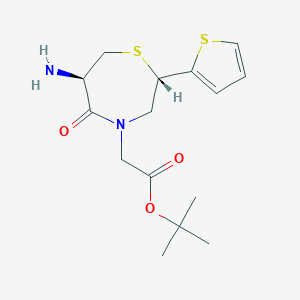
![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)
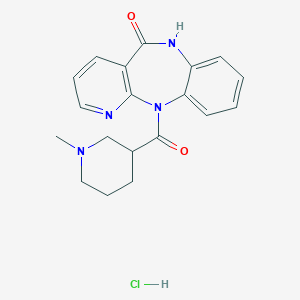
![1,7-Dioxaspiro[5.5]undec-4-ene](/img/structure/B40338.png)
![Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-](/img/structure/B40340.png)

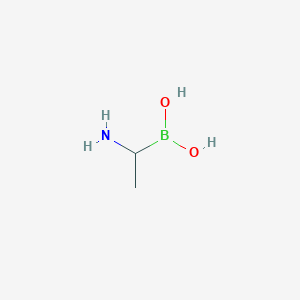
![methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate](/img/structure/B40347.png)
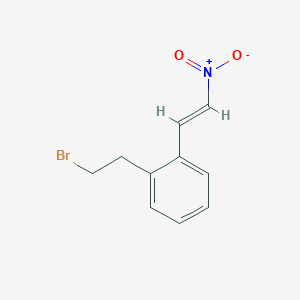
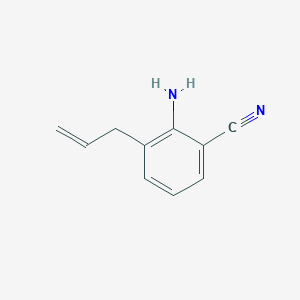
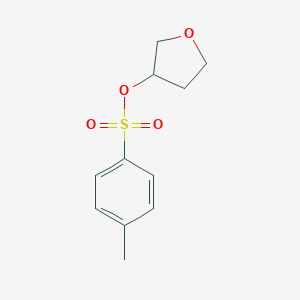
![2,2'-[N-[4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl]imino]diacetic acid diethyl ester](/img/structure/B40357.png)